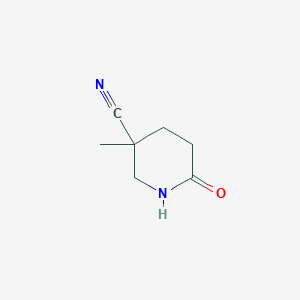

3-Methyl-6-oxopiperidine-3-carbonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-6-oxopiperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-7(4-8)3-2-6(10)9-5-7/h2-3,5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDKTWRDZSLWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)NC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 6 Oxopiperidine 3 Carbonitrile and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.com For 3-Methyl-6-oxopiperidine-3-carbonitrile, this analysis highlights several strategic pathways for its construction.

The formation of the piperidine (B6355638) ring is the central challenge. The δ-lactam structure of the target molecule suggests several primary disconnection strategies:

N1—C6 Amide Bond Disconnection : This is the most intuitive disconnection, breaking the amide bond of the lactam. This retrosynthetic step transforms the cyclic amide into an acyclic δ-amino acid derivative, specifically a 5-amino-3-cyano-3-methylpentanoic acid equivalent. The forward synthesis would then involve a cyclization/lactamization reaction to form the final ring.

C2—C3 Bond Disconnection : This approach falls under the category of a Dieckmann-type condensation. dtic.mil The disconnection of the bond between the carbonyl carbon and the quaternary center leads to an acyclic precursor, such as an N-substituted amino ester with a malononitrile-derived side chain. The corresponding forward reaction would be an intramolecular condensation facilitated by a strong base.

C4—C5 Bond Disconnection : This disconnection points towards an intramolecular Michael-type addition. nih.gov This strategy envisions an acyclic precursor containing an α,β-unsaturated amide (an acrylamide (B121943) derivative) and a nucleophilic carbon center that bears the cyano and methyl groups. The forward synthesis involves a base-catalyzed intramolecular conjugate addition to form the six-membered ring.

The introduction of the carbonitrile group is a critical step that can be achieved at various stages of the synthesis:

Use of Cyano-Containing Starting Materials : A highly efficient strategy involves incorporating the nitrile group from the outset. Starting with a molecule like ethyl 2-cyano-2-methylpropanoate allows the cyano and methyl groups to be carried through the synthetic sequence.

Introduction via Cyanation : The nitrile can be introduced through nucleophilic substitution on a suitable precursor. For instance, an intermediate with a good leaving group at the C3 position could be treated with a cyanide salt like sodium cyanide.

Strecker-Type Synthesis : The Strecker reaction, which traditionally produces α-aminonitriles from a ketone, an amine, and cyanide, offers a conceptual basis. researchgate.net An analogous transformation could be envisioned where a precursor containing a γ-amino ketone moiety is cyclized in the presence of a cyanide source to construct the piperidine ring and introduce the nitrile simultaneously.

The C3 position in this compound is a quaternary stereocenter, meaning it is chiral. Controlling the stereochemistry at this center is a significant consideration in any synthetic plan.

Asymmetric Catalysis : Modern synthetic methods allow for the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. electronicsandbooks.com An enantioselective Michael addition or an asymmetric alkylation to create the C3 center would be a powerful approach to obtaining an enantiomerically enriched product. nih.gov

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the acyclic precursor to direct the stereochemical outcome of a cyclization or alkylation step. The auxiliary is then removed in a later step.

Diastereoselective Cyclization : If the acyclic precursor is synthesized with other stereocenters, it can undergo a diastereoselective cyclization where the existing chirality influences the formation of the new stereocenter at C3. nih.gov

Direct Synthetic Approaches

Based on the retrosynthetic analysis, several direct synthetic approaches can be proposed for the construction of this compound and its analogues.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov MCRs are well-established for synthesizing highly functionalized piperidine derivatives. taylorfrancis.comresearchgate.net

A hypothetical MCR for the target molecule could involve the condensation of an amine (e.g., ammonia), an aldehyde, and a suitably activated carbon acid containing the methyl and cyano groups. Such a reaction would rapidly assemble the core piperidine scaffold. nih.gov

Table 1: Hypothetical Multi-Component Reaction Strategy

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Core |

| Ammonia (B1221849) | Formaldehyde | Ethyl 2-cyano-2-methylpent-4-enoate | Lewis or Brønsted Acid | 3-Methyl-6-oxopiperidine-3-carboxylate |

This table illustrates a conceptual MCR pathway. The final product would require subsequent conversion of the ester to a nitrile, or a direct precursor containing the nitrile would be used.

Stepwise synthesis involving the cyclization of a carefully designed acyclic precursor is a more traditional and controllable method. nih.govorganic-chemistry.org

Intramolecular Michael Addition : An intramolecular aza-Michael reaction is a robust method for forming the piperidine ring. nih.gov A plausible precursor, N-(2-cyano-2-methylpropyl)acrylamide, could be synthesized and subsequently cyclized using a base like sodium ethoxide to yield the target lactam.

Dieckmann Condensation : This classical reaction is used to form cyclic β-keto esters and can be adapted for lactam synthesis. dtic.mil An acyclic N-substituted amino diester, with the methyl and cyano groups at the appropriate position, would undergo intramolecular cyclization in the presence of a strong base.

Reductive Cyclization : The reductive cyclization of a δ-nitro nitrile or δ-nitro ester can be an effective route. For example, a precursor synthesized by the Michael addition of 2-nitropropane (B154153) to an α,β-unsaturated cyanoester could be subjected to catalytic hydrogenation, which would reduce the nitro group to an amine, followed by spontaneous cyclization to the lactam.

Table 2: Comparison of Cyclization Strategies

| Cyclization Strategy | Key Acyclic Precursor | Key Reaction Step | Advantages |

| Intramolecular aza-Michael | N-Acryloyl-2-amino-2-methylpropanenitrile | Base-catalyzed conjugate addition | Mild conditions, high efficiency. nih.gov |

| Dieckmann Condensation | N-(2-cyano-2-carboxyethyl)alanine derivative | Base-induced intramolecular acylation | Powerful C-C bond formation. dtic.mil |

| Reductive Amination/Cyclization | 5-oxo-3-cyano-3-methylpentanoic acid | Reduction of ketone to amine with subsequent lactamization | Utilizes common carbonyl and amine chemistry. |

Catalytic Systems in Direct Synthesis

The direct synthesis of highly substituted piperidine rings, such as this compound, through catalytic methods represents an efficient and atom-economical approach. While a specific, single-catalyst system for the direct construction of this exact molecule is not extensively documented, analogous catalytic strategies provide a conceptual framework.

Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, have been successfully employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and sp2-hybridized boronic acids. snnu.edu.cn This process involves a three-step sequence: partial reduction of pyridine, a Rh-catalyzed asymmetric carbometalation, and a subsequent reduction to yield the final piperidine product. snnu.edu.cn This highlights the potential of transition metal catalysis to construct the substituted piperidine core.

Furthermore, acceptorless dehydrogenative coupling, facilitated by supported platinum nanoparticle catalysts, has been demonstrated for the one-pot synthesis of other nitrogen-containing heterocycles like triazines from alcohols and amidines. rsc.org This methodology, which proceeds through sequential dehydrogenation, condensation, and dehydration, showcases the power of heterogeneous catalysis in building complex heterocyclic systems from simple precursors. rsc.org Theoretical adaptation of such catalytic principles could pave the way for novel, direct syntheses of functionalized oxopiperidines.

Synthesis from Pre-existing Heterocyclic Systems

Ring Expansion Reactions

Ring expansion reactions offer a powerful strategy for the synthesis of piperidine rings from smaller, more readily available heterocyclic precursors, such as pyrrolidines. These methods involve the cleavage of a C-C or C-N bond within the initial ring, followed by the insertion of atoms to form the larger six-membered ring.

One notable approach is the palladium-catalyzed two-carbon ring expansion of 2-vinyl pyrrolidines. This methodology allows for the efficient conversion of five-membered rings into their corresponding azepane (seven-membered) counterparts, demonstrating the feasibility of using transition metal catalysis to homologate cyclic amines. chemrxiv.org A similar one-carbon expansion strategy could be envisioned for the synthesis of piperidines.

Another strategy involves the transformation of bicyclic azetidiniums. The four-membered ring in systems like 1-azabicyclo[n.0]alkanes can be expanded into larger rings, including piperidines, through reactions with nucleophiles. researchgate.net This process can be induced by either internal or external nucleophiles, providing a versatile route to variously substituted piperidine scaffolds. researchgate.net For example, the ring expansion of pyrrolidines to azepanes has been demonstrated, suggesting the potential for controlled expansion to piperidines as well. researchgate.net The stereochemistry of these transformations can often be controlled, leading to diastereomerically pure azepane derivatives from piperidine precursors, a principle that could be applied in reverse. rsc.org

| Starting Heterocycle | Reagent/Catalyst | Resulting Ring System | Reference |

| 2-Vinyl Pyrrolidine | Palladium Catalyst | Azepane | chemrxiv.org |

| Bicyclic Azetidinium | Nucleophiles | Piperidine, Azepane, etc. | researchgate.net |

| Piperidine Derivative | Not Specified | Azepane | rsc.org |

Functionalization of Oxopiperidine Derivatives

The introduction of a methyl group at the C3 position of a 6-oxopiperidine ring is a key step in the synthesis of the target molecule. This can be achieved through the alkylation of a pre-existing oxopiperidine or a precursor.

A common strategy involves the α-alkylation of a ketone or its enolate equivalent. For instance, 3-alkyl-4-piperidones have been synthesized by the deprotonation of an N-phenethyl-4-piperidone-derived cyclohexylimine with butyllithium, followed by monoalkylation of the resulting imine anion with an appropriate alkyl halide. researchgate.net A similar approach could be adapted for the methylation of a 6-oxopiperidone system.

Alternatively, the methyl group can be introduced early in the synthetic sequence. A facile method for preparing cis-3-methyl-4-aminopiperidine derivatives begins with an N-benzyl-pyridinium salt, which is subjected to a series of reactions, including methylation, to install the desired substituent before the final ring modifications. researchgate.net

The carbonitrile (cyano) group can be introduced onto the 3-position of the 3-methyl-6-oxopiperidone ring through several established chemical transformations.

One of the most direct methods is the dehydration of a corresponding carboxamide. For example, 4-cyanopiperidine (B19701) has been prepared by the dehydration of piperidine-4-carboxamide using dehydrating agents like phosphorus oxychloride. google.com This approach would require the prior synthesis of 3-methyl-6-oxopiperidine-3-carboxamide.

Another powerful method is the Strecker synthesis or related cyanations. Palladium-catalyzed cyanation reactions, using sources like potassium ferrocyanide (K₄[Fe(CN)₆]), are widely used for the conversion of aryl halides to nitriles and demonstrate the utility of transition metals in C-CN bond formation. nih.gov Nickel-catalyzed reductive cyanation has also been developed for aryl halides and for the ring-opening cyanation of epoxides using cyanogen (B1215507) bromide. mdpi.com While direct application to the C3 position of a piperidone is not straightforward, these methods highlight advanced techniques for introducing a cyano group.

| Functionalization | Method | Key Reagents | Reference |

| Methylation | Alkylation of imine anion | n-Butyllithium, Methyl Halide | researchgate.net |

| Cyanation | Dehydration of amide | Phosphorus Oxychloride | google.com |

| Cyanation | Pd-catalyzed reaction | K₄[Fe(CN)₆], Palladium Catalyst | nih.gov |

| Cyanation | Ni-catalyzed reaction | Cyanogen Bromide, Nickel Catalyst | mdpi.com |

Transformations of Related Piperidine-Carboxylic Acid Derivatives

A highly plausible and strategic route to this compound involves the synthesis and subsequent transformation of 3-methyl-6-oxopiperidine-3-carboxylic acid. This approach leverages well-established methods for converting carboxylic acids into nitriles.

The synthesis of piperidine carboxylic acids is well-documented, with methods such as cyanohydrin synthesis providing a straightforward way to introduce a carboxyl group. researchgate.net The key step is the conversion of the carboxylic acid functionality into a nitrile.

This transformation can be achieved through a multi-step sequence, often proceeding through an intermediate primary amide. The carboxylic acid is first converted to the amide, which is then dehydrated using a variety of reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) to yield the nitrile. organic-chemistry.org

More direct, chemoenzymatic methods are also emerging. A three-step, one-pot cascade has been developed where a carboxylic acid is first reduced to an aldehyde by a carboxylate reductase (CAR), then converted to an aldoxime, and finally dehydrated by an aldoxime dehydratase (Oxd) to furnish the nitrile. researchgate.net This environmentally benign approach avoids the use of harsh chemical reagents. The reverse reaction, the hydrolysis of a nitrile to a carboxylic acid, can be performed under either acidic or basic conditions, further establishing the chemical relationship between these two functional groups. libretexts.org

Conversion of Carboxylic Acids to Carbonitriles

A common strategy for the introduction of a nitrile group, such as the one present in this compound, involves the conversion of a corresponding carboxylic acid. This transformation is a fundamental process in organic synthesis. One of the most prevalent methods for this conversion is the dehydration of a primary amide, which is itself derived from the carboxylic acid.

For example, the synthesis of piperidine-2-carboxylic acid derivatives has been described through a modified Strecker protocol, which involves the addition of trimethylsilyl (B98337) cyanide to a tetrahydropyridine (B1245486) precursor, followed by hydrolysis to yield the carboxylic acid. rsc.org A similar strategy could be envisioned where the hydrolysis step is replaced by a controlled workup to isolate the α-amino nitrile directly.

Derivatization of Oxopiperidine Esters

An alternative and powerful approach to the synthesis of this compound involves the derivatization of a more readily accessible oxopiperidine ester precursor, such as a methyl or ethyl 6-oxopiperidine-3-carboxylate. This method leverages the reactivity of the α-carbon to the ester and carbonyl groups.

The synthesis would typically begin with the deprotonation of the α-carbon of the oxopiperidine ester using a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form an enolate. This enolate can then undergo sequential alkylation and cyanation reactions. The introduction of the methyl group can be achieved by treating the enolate with an electrophilic methylating agent, for example, methyl iodide. Following methylation, a second deprotonation at the same position would generate a new enolate, which can then be reacted with a cyanating agent like cyanogen bromide or tosyl cyanide to install the nitrile group. The order of these steps—methylation followed by cyanation or vice versa—can be varied depending on the specific substrate and reaction conditions.

Chiral Synthesis and Enantioselective Routes

The synthesis of enantiomerically pure 3-substituted piperidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.govacs.org For a molecule like this compound, which contains a chiral center, the development of enantioselective synthetic routes is a key objective.

Asymmetric Induction Strategies

Asymmetric induction relies on the influence of a chiral auxiliary to control the stereochemical outcome of a reaction. In the context of piperidine synthesis, a chiral auxiliary can be temporarily attached to the nitrogen atom of the piperidine precursor. This auxiliary then directs the approach of reagents to one face of the molecule, leading to the preferential formation of one enantiomer.

For instance, radical reactions at the 2-position of pyrrolidines and piperidines carrying chiral auxiliaries on the nitrogen have been explored to control stereochemistry. rsc.org A similar strategy could be applied to the synthesis of 3-substituted piperidines, where a chiral auxiliary on the nitrogen directs the stereoselective introduction of the methyl and cyano groups at the 3-position. After the desired stereocenter is established, the chiral auxiliary is removed to yield the enantiomerically enriched product.

Enantioselective Catalysis in Piperidine Formation

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. A variety of catalytic systems have been developed for the enantioselective synthesis of piperidines.

One notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine derivatives to furnish 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.orgorganic-chemistry.org These intermediates can then be further functionalized and reduced to yield enantioenriched 3-substituted piperidines. nih.govacs.orgorganic-chemistry.org Another approach involves the catalytic enantioselective bromocyclization of olefinic amides, which can be transformed into 3-substituted piperidines. rsc.orgrsc.org Furthermore, asymmetric intramolecular aza-Michael cyclizations catalyzed by chiral phosphoric acids have been successfully employed in the synthesis of substituted piperidines. whiterose.ac.uk These catalytic methods could be adapted for the enantioselective synthesis of precursors to this compound.

Utilization of Chiral Building Blocks

The use of chiral building blocks, also known as the "chiral pool," is a well-established strategy in asymmetric synthesis. buchler-gmbh.com This approach involves starting with a readily available enantiopure natural product, such as an amino acid or a carbohydrate, and converting it into the desired target molecule through a series of chemical transformations.

For the synthesis of this compound, a suitable chiral starting material would be a derivative of an amino acid like glutamic acid. For example, L-pyroglutamic acid has been used as a starting material for the synthesis of 6-substituted pipecolates. whiterose.ac.uk Through a sequence of reactions involving ring opening, functional group manipulations, and subsequent cyclization, the chiral center from the starting material can be incorporated into the final piperidine product. The synthesis of various chiral building blocks, including substituted piperidines, is an active area of research. tcichemicals.comsigmaaldrich.com

Memory of Chirality Principles in Piperidine Synthesis

The "memory of chirality" is a fascinating stereochemical principle where a transient, axially chiral enolate intermediate can "remember" the stereochemistry of its precursor and transfer that chirality to a newly formed stereocenter. nih.gov This concept has been successfully applied to the asymmetric synthesis of piperidine derivatives.

Specifically, the intramolecular SN2' cyclization of α-amino ester enolates has been shown to produce piperidine derivatives with excellent diastereo- and enantioselectivity through the principle of memory of chirality. nih.govresearchgate.net In such a reaction, a chiral center in the starting material is temporarily destroyed to form a planar enolate, which then cyclizes in a stereoselective manner to regenerate a chiral center with high fidelity. This methodology has the potential to be a powerful tool for the concise and asymmetric synthesis of complex piperidine-containing molecules. nih.govresearchgate.net

Green Chemistry Principles in Synthetic Route Design

Solvent Minimization and Alternative Media

Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to address this by minimizing solvent use or replacing conventional solvents with more environmentally benign alternatives.

In the context of synthesizing substituted piperidones, research has explored solvent-free conditions and the use of alternative media. For instance, a one-pot cascade synthesis of 3-cyanopiperidin-2,6-diones, which are structurally related to this compound, has been successfully carried out using a minimal amount of toluene (B28343) as the solvent. scispace.com This approach not to only reduces the volume of solvent required but also simplifies the work-up procedure, leading to a more efficient process. scispace.com

The exploration of greener solvents is an active area of research in organic synthesis. mdpi.com For the synthesis of piperidine derivatives, water has been investigated as a solvent, demonstrating the potential for more sustainable processes. mdpi.com While specific studies on the use of alternative solvents for the synthesis of this compound are not extensively documented, the general trend in green chemistry suggests that future synthetic routes could employ solvents with lower environmental impact, such as water, supercritical fluids, or ionic liquids. nih.gov The selection of an appropriate green solvent depends on factors like solubility of reactants, reaction temperature, and compatibility with catalysts. mdpi.com

| Solvent Type | Examples | Potential Advantages in Piperidone Synthesis | Challenges |

|---|---|---|---|

| Conventional Solvents (Minimized Use) | Toluene | - Established reaction conditions

| - Volatility

|

| Alternative Media | Water | - Non-toxic

| - Poor solubility of some organic reactants

|

| Solvent-Free Conditions | Neat reaction mixtures | - Significant reduction in waste

| - Limited to thermally stable reactants

|

Atom Economy and Process Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comwikipedia.org A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts and waste. numberanalytics.comprimescholars.com

The calculation of atom economy for a specific synthetic route provides a quantitative measure of its greenness. For a hypothetical synthesis of a 4-substituted-2,6-dioxopiperidine-3-carbonitrile, the atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Reactant | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 4-Fluorobenzaldehyde | C7H5FO | 124.11 |

| Cyanoacetic Acid (2 equiv.) | C3H3NO2 | 85.06 (x2 = 170.12) |

| Total Reactant Molecular Weight | 294.23 | |

| Product | Molecular Formula | Molecular Weight (g/mol) |

| 4-(4-Fluorophenyl)-2,6-dioxopiperidine-3-carbonitrile | C12H9FN2O2 | 232.21 |

| Atom Economy (%) | 78.92% |

This calculation demonstrates a relatively high atom economy, indicating an efficient use of reactant atoms in forming the desired product.

Environmentally Benign Catalysis

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates, improve selectivity, and reduce the need for harsh reaction conditions, often leading to lower energy consumption and less waste. nih.gov Environmentally benign catalysts are those that are non-toxic, recyclable, and derived from renewable resources whenever possible.

In the synthesis of 3-cyanopiperidin-2,6-diones, piperidine is used in catalytic amounts to facilitate the Knoevenagel condensation, the initial step of the cascade reaction. scispace.com While piperidine itself is a hazardous substance, its use in catalytic quantities significantly reduces its environmental impact compared to stoichiometric use.

Recent advancements in the synthesis of piperidine derivatives have explored the use of various catalysts to promote greener reaction pathways. These include:

Organocatalysts: Small organic molecules that can catalyze reactions without the need for metals. These are often considered more environmentally friendly than their metal-based counterparts.

Biocatalysts: Enzymes that can catalyze reactions with high specificity and under mild conditions, often in aqueous media.

Heterogeneous Catalysts: Catalysts that are in a different phase from the reactants, allowing for easy separation and recycling. mdpi.com

For the synthesis of this compound and its analogues, the development of novel, environmentally benign catalysts could lead to even more sustainable synthetic routes. For example, replacing piperidine with a less toxic organocatalyst or developing a recyclable solid acid catalyst for the condensation and cyclization steps would represent a significant green chemistry advancement.

| Catalyst Type | Example | Application in Piperidone Synthesis | Green Chemistry Advantages |

|---|---|---|---|

| Organocatalyst | Piperidine (catalytic amount) | Knoevenagel condensation | - Avoids the use of stoichiometric hazardous reagents

|

| Potential Greener Alternative | Solid Acid Catalysts (e.g., zeolites, resins) | Condensation and cyclization reactions | - Recyclable

|

| Potential Greener Alternative | Enzymes | Selective transformations | - High selectivity

|

Chemical Reactivity and Transformations of 3 Methyl 6 Oxopiperidine 3 Carbonitrile

Reactions at the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis Reactions and Carboxylic Acid Formation

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. This transformation can be catalyzed by either acid or base. The reaction proceeds through an amide intermediate. For 3-Methyl-6-oxopiperidine-3-carbonitrile, complete hydrolysis would yield 3-methyl-6-oxopiperidine-3-carboxylic acid.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the attack of water. Subsequent tautomerization and further hydrolysis of the resulting amide lead to the carboxylic acid and an ammonium (B1175870) salt.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting imidate is then protonated by water to form an amide, which is further hydrolyzed under the basic conditions to a carboxylate salt. Acidic workup is then required to obtain the final carboxylic acid.

Table 1: Plausible Hydrolysis Reactions of this compound

| Reaction | Reagents and Conditions | Expected Product |

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | 3-Methyl-6-oxopiperidine-3-carboxylic acid |

| Base-catalyzed Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-Methyl-6-oxopiperidine-3-carboxylic acid |

Reduction to Amines and Imines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is a powerful tool for the synthesis of amines from nitriles. The reduction proceeds via an intermediate imine, which is further reduced to the amine.

The application of this reaction to the analogous compound, 1-alkyl-3-fluoro-2-oxopiperidine-3-carbonitriles, has been reported. In this case, reduction of the lactam and the nitrile was achieved using borane (B79455) (BH₃), yielding the corresponding 3-aminomethyl-3-fluoropiperidines researchgate.net. This suggests that a similar reduction of this compound with a suitable reducing agent would likely yield 3-(aminomethyl)-3-methylpiperidin-2-one. The choice of reducing agent would be crucial to selectively reduce the nitrile without affecting the lactam carbonyl, or to reduce both functionalities if desired. For instance, catalytic hydrogenation could also be a viable method for the reduction of the nitrile group epo.org.

Table 2: Potential Reduction Products of this compound

| Reagent | Expected Product |

| LiAlH₄ (strong) | 3-(Aminomethyl)-3-methylpiperidine |

| BH₃ | 3-(Aminomethyl)-3-methylpiperidin-2-one |

| Catalytic Hydrogenation (e.g., H₂, Raney Ni) | 3-(Aminomethyl)-3-methylpiperidin-2-one |

Nucleophilic Additions and Related Transformations

The electrophilic carbon atom of the nitrile group is susceptible to attack by organometallic nucleophiles, such as Grignard reagents and organolithium compounds. This reaction, after hydrolysis of the intermediate imine, leads to the formation of ketones. In the case of this compound, this would provide a route to 3-acyl-3-methyl-6-oxopiperidines. The steric hindrance at the quaternary carbon might influence the feasibility and yield of such reactions.

Conversion to Amidines and Related Nitrogen Heterocycles

The Pinner reaction provides a classic method for converting nitriles into imidates, which can then be treated with ammonia (B1221849) or amines to form amidines researchgate.net. This reaction involves treating the nitrile with an alcohol in the presence of a strong acid like HCl. The resulting Pinner salt (an imino ester salt) is then reacted with an amine. This methodology could potentially be used to convert this compound into the corresponding amidine derivative. Amidines are important building blocks in the synthesis of various nitrogen-containing heterocycles.

Reactions at the Oxo (Carbonyl) Group

The carbonyl group in the lactam ring of this compound is a ketone, and as such, it is expected to undergo nucleophilic addition reactions characteristic of ketones nih.gov.

Nucleophilic Additions to the Ketone

The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Strong, irreversible nucleophiles like Grignard reagents and organolithium reagents will add to the carbonyl group to form a tertiary alcohol upon acidic workup. For example, reaction with methylmagnesium bromide would be expected to yield 6-hydroxy-3,6-dimethyl-6-oxopiperidine-3-carbonitrile.

Weaker, reversible nucleophiles such as cyanide, alcohols, and amines can also add to the carbonyl group. For instance, in the presence of an acid catalyst, alcohols can form hemiacetals and acetals. The formation of cyanohydrins by the addition of hydrogen cyanide is another characteristic reaction of ketones nih.gov.

It is important to note that the lactam amide bond can also be susceptible to nucleophilic attack, especially by strong nucleophiles or under forcing conditions, which could lead to ring-opening reactions. The relative reactivity of the ketone versus the amide carbonyl would depend on the specific reagents and conditions employed.

Table 3: Predicted Products from Nucleophilic Addition to the Carbonyl Group

| Nucleophile/Reagent | Expected Product Type |

| Grignard Reagent (e.g., RMgX) | Tertiary alcohol |

| Organolithium Reagent (e.g., RLi) | Tertiary alcohol |

| Sodium Borohydride (NaBH₄) | Secondary alcohol |

| Hydrogen Cyanide (HCN) | Cyanohydrin |

| Alcohol (ROH, H⁺) | Hemiacetal/Acetal |

| Primary Amine (RNH₂) | Imine |

Condensation Reactions

The carbon atom positioned between the carbonyl group and the nitrile group (the alpha-carbon) in this compound possesses activated methylene (B1212753) protons. This structural feature makes it a prime candidate for condensation reactions, particularly the Knoevenagel condensation, with various aldehydes and ketones. This reaction typically proceeds via the formation of a carbanion intermediate, facilitated by a basic catalyst, which then acts as a nucleophile.

The general mechanism involves the deprotonation of the alpha-carbon by a mild base, such as piperidine (B6355638), triethylamine (B128534), or morpholine, to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield an α,β-unsaturated product. The reaction is driven to completion by the formation of a stable conjugated system.

For this compound, a hypothetical Knoevenagel condensation with an aromatic aldehyde, such as benzaldehyde, would be expected to proceed under standard conditions. The use of a base catalyst in a suitable solvent would likely lead to the formation of a benzylidene derivative. The reaction conditions can often be tuned to favor the formation of the thermodynamically stable E-isomer of the product.

Table 1: Hypothetical Knoevenagel Condensation of this compound with Various Aldehydes

| Aldehyde | Catalyst | Solvent | Expected Product |

|---|---|---|---|

| Benzaldehyde | Piperidine | Ethanol | (E)-3-Benzylidene-3-methyl-6-oxopiperidine-3-carbonitrile |

| 4-Chlorobenzaldehyde | Triethylamine | Toluene (B28343) | (E)-3-(4-Chlorobenzylidene)-3-methyl-6-oxopiperidine-3-carbonitrile |

| Furfural | Morpholine | Methanol (B129727) | (E)-3-(Furan-2-ylmethylene)-3-methyl-6-oxopiperidine-3-carbonitrile |

This table is illustrative and based on general principles of the Knoevenagel condensation.

Enolate Chemistry and Alpha-Functionalization

The presence of the electron-withdrawing nitrile and carbonyl groups significantly acidifies the proton on the carbon alpha to these groups, enabling the formation of an enolate under basic conditions. This enolate is a potent nucleophile and can be utilized in a variety of alpha-functionalization reactions, most notably alkylations.

The generation of the enolate is typically achieved using a strong, non-nucleophilic base to ensure complete and irreversible deprotonation. Lithium diisopropylamide (LDA) is a common choice for this transformation, usually at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. researchgate.net Once formed, the lithium enolate can be quenched with an electrophile, such as an alkyl halide, to introduce a new substituent at the alpha-position.

Research on structurally similar polyhydroxylated-cyano-piperidine scaffolds has demonstrated the feasibility of such alpha-alkylations. researchgate.net In these studies, deprotonation with LDA at -78 °C followed by the addition of iodomethane (B122720) resulted in the methylation of the carbon alpha to the nitrile group. researchgate.net However, the reaction's success can be highly dependent on the substrate's other functional groups and stereochemistry, with potential side reactions including elimination if a suitable leaving group is present on an adjacent carbon. researchgate.net

Table 2: Potential Alpha-Alkylation Reactions of this compound

| Alkylating Agent | Base | Temperature (°C) | Expected Product |

|---|---|---|---|

| Iodomethane | LDA | -78 | 3-Ethyl-3-methyl-6-oxopiperidine-3-carbonitrile |

| Benzyl bromide | LDA | -78 | 3-Benzyl-3-methyl-6-oxopiperidine-3-carbonitrile |

| Allyl iodide | LDA | -78 | 3-Allyl-3-methyl-6-oxopiperidine-3-carbonitrile |

This table presents predicted outcomes based on the reactivity of analogous cyano-piperidine systems. researchgate.net

Reactions at the Piperidine Nitrogen

The secondary amine within the lactam structure of this compound is a key site for chemical modification, allowing for the introduction of various substituents through alkylation and acylation, or for its temporary masking using protecting groups.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can act as a nucleophile and participate in reactions with electrophiles. N-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the nitrogen, increasing its nucleophilicity and facilitating the substitution reaction.

N-acylation is another common transformation, readily achieved by reacting the piperidine nitrogen with acylating agents like acyl chlorides or anhydrides. These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. N-acylation converts the lactam into an N-acyl-lactam, or imide, which can alter the compound's chemical and physical properties.

Protective Group Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent unwanted side reactions. A variety of nitrogen protecting groups can be employed for this purpose. The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for secondary amines.

The introduction of a Boc group is typically accomplished by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or 4-dimethylaminopyridine (B28879) (DMAP). The resulting N-Boc protected compound is stable under a wide range of reaction conditions, particularly those involving nucleophiles and mild bases. The Boc group can be readily removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), regenerating the secondary amine.

Table 3: Example of N-Boc Protection and Deprotection

| Reaction | Reagents | Solvent | Product |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | tert-Butyl 3-cyano-3-methyl-2-oxo-1-piperidinecarboxylate |

| Deprotection | Trifluoroacetic acid | Dichloromethane | This compound |

This table illustrates a standard protective group strategy for piperidine nitrogen.

Reactions at the Methyl Substituent

While the protons alpha to the carbonyl and nitrile groups are the most acidic, the protons of the C3-methyl group can also participate in reactions under strongly basic conditions, although this is less common and requires more forcing conditions.

Functionalization of the Methyl Group

Functionalization of the C3-methyl group would likely proceed through the formation of a dianion. This would require at least two equivalents of a very strong base, such as LDA or a Schlosser base (a mixture of an alkyllithium and a potassium alkoxide). The first equivalent of the base would deprotonate the most acidic site, the alpha-carbon, to form the enolate. A second equivalent of the strong base could then deprotonate one of the methyl protons, generating a second anionic center.

This newly formed carbanion on the methyl group would be highly reactive and could subsequently react with an electrophile. For example, quenching the dianion with an alkyl halide could lead to the elongation of the methyl group. However, controlling the regioselectivity of such reactions can be challenging, and the harsh conditions required might lead to decomposition or rearrangement. The reactivity of the second-formed anion is often higher, which could potentially allow for selective functionalization at the methyl position if the reaction conditions are carefully controlled.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 4-Chlorobenzaldehyde |

| Furfural |

| (E)-3-Benzylidene-3-methyl-6-oxopiperidine-3-carbonitrile |

| (E)-3-(4-Chlorobenzylidene)-3-methyl-6-oxopiperidine-3-carbonitrile |

| (E)-3-(Furan-2-ylmethylene)-3-methyl-6-oxopiperidine-3-carbonitrile |

| Lithium diisopropylamide (LDA) |

| Iodomethane |

| Benzyl bromide |

| Allyl iodide |

| 3-Ethyl-3-methyl-6-oxopiperidine-3-carbonitrile |

| 3-Benzyl-3-methyl-6-oxopiperidine-3-carbonitrile |

| 3-Allyl-3-methyl-6-oxopiperidine-3-carbonitrile |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

Ring Transformations and Rearrangements

The piperidine ring, particularly when functionalized with reactive groups like a carbonyl and a nitrile, can theoretically undergo a variety of transformations that alter the ring size or a rearrangement of its atomic connectivity. These reactions are often driven by the formation of more stable intermediates or products and can be induced by thermal, photochemical, or chemical means.

Ring contraction and expansion reactions represent significant skeletal reorganizations. For this compound, these transformations would lead to the formation of five-membered (pyrrolidine) or seven-membered (azepane) ring systems, respectively.

Ring Contraction:

A plausible pathway for the ring contraction of piperidine derivatives is the Favorskii rearrangement, which is characteristic of α-halo ketones. wikipedia.org Although this compound is not an α-halo ketone, its α-halogenation at the 5-position would yield a suitable precursor. Treatment of this hypothetical α-halo derivative with a base could initiate a rearrangement to a cyclopropanone (B1606653) intermediate, which would then open to form a five-membered ring. The presence of the nitrile and methyl groups at the 3-position would influence the regioselectivity of the enolate formation and the subsequent cyclization.

Another potential avenue for ring contraction is through photochemical methods. For instance, α-acylated piperidines have been shown to undergo photomediated ring contraction to yield cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov This process involves a Norrish type II hydrogen atom transfer, leading to a 1,4-diradical that fragments and subsequently cyclizes. While the 6-oxo group in this compound is a lactam carbonyl, it is conceivable that under specific photochemical conditions, a similar pathway could be initiated, potentially involving the hydrogens on the C5 or the methyl group.

A domino process involving the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) from N-substituted piperidines has also been reported to lead to pyrrolidin-2-ones, representing a form of ring contraction. rsc.org

| Potential Ring Contraction Pathway | Required Modification/Reagents | Hypothetical Product |

| Favorskii Rearrangement | 1. α-Halogenation at C5; 2. Base (e.g., alkoxide) | Substituted cyclopentanecarboxylic acid derivative |

| Photomediated Contraction | UV irradiation, photosensitizer | Substituted cyclopentane derivative |

Ring Expansion:

Ring expansion of six-membered lactams to seven-membered rings (azepan-2-ones) can be achieved through various methods, including the Beckmann and Schmidt rearrangements. mdpi.comwikipedia.org The Beckmann rearrangement of an oxime derived from a cyclic ketone is a classic method for lactam synthesis and expansion. mdpi.com For this compound, conversion of the lactam carbonyl to a ketoxime, followed by treatment with acid, could potentially lead to a seven-membered lactam.

The Schmidt reaction, which involves the reaction of a cyclic ketone with hydrazoic acid, also results in ring expansion to a lactam. wikipedia.org Applying this to a precursor cyclopentanone (B42830) could theoretically yield the this compound skeleton, implying that a reverse-type reaction or a related rearrangement on the existing lactam is less straightforward.

More contemporary methods for ring expansion of lactams have also been developed. For example, conjugate addition/ring expansion (CARE) cascade reactions can prepare medium-sized ring and macrocyclic bis-lactams from cyclic imides and primary amines. nih.gov Furthermore, electrochemical methods have been employed for the dehydrogenative ring-expansion to synthesize medium-sized lactams through amidyl radical migration-induced C-C bond cleavage. chinesechemsoc.org

| Potential Ring Expansion Pathway | Key Reagents/Conditions | Hypothetical Product |

| Beckmann Rearrangement | 1. Conversion of C=O to oxime; 2. Acid catalyst | Substituted azepan-2-one (B1668282) derivative |

| Schmidt Reaction (on a precursor) | Hydrazoic acid (HN₃) on a corresponding cyclic ketone | This compound |

| Electrochemical Expansion | Electrochemical oxidation | Substituted medium-ring lactam |

Beyond altering the ring size, the substituents on the piperidine ring can undergo rearrangements. The α-cyano lactam functionality in this compound presents unique opportunities for such transformations.

One potential rearrangement is related to the Thorpe-Ziegler reaction. This reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles to form enamines. wikipedia.orgnumberanalytics.com While this compound has only one nitrile group, if a second nitrile were introduced into the molecule (for example, on a side chain attached to the nitrogen), a Thorpe-Ziegler cyclization could be envisioned, leading to a bicyclic enaminonitrile.

Radical-mediated intramolecular translocation of cyano groups has also emerged as a powerful tool for site-selective functionalization. mdpi.com This process typically involves the addition of an in-situ generated carbon radical to the nitrile triple bond, followed by the β-cleavage of the resulting cyclic iminyl radical. For this compound, generation of a radical at a suitable position on the ring could potentially initiate a migration of the cyano group to a different carbon atom.

The presence of the carbonyl group could also facilitate rearrangements. For instance, under certain conditions, a transannular ketone migration has been observed in cycloheptane (B1346806) systems, proceeding via a radical mechanism. acs.org While this is in a larger ring system, it highlights the possibility of carbonyl group migrations in cyclic structures under radical conditions.

| Potential Rearrangement Type | Key Structural Feature/Condition | Potential Outcome |

| Thorpe-Ziegler Type Reaction | Introduction of a second nitrile group | Formation of a bicyclic enaminonitrile |

| Radical-Mediated Cyano Migration | Generation of a carbon radical on the ring | Relocation of the cyano group |

| Carbonyl Group Migration | Radical-initiating conditions | Shift of the carbonyl group position |

It is important to reiterate that the reactions discussed above are based on the known chemistry of related functional groups and ring systems. Specific experimental investigation of this compound is required to validate these theoretical pathways and to explore the full extent of its chemical reactivity.

Mechanistic Insights and Theoretical Investigations

Reaction Mechanism Elucidation

The synthesis of a substituted piperidinone ring bearing a quaternary carbon, such as in 3-Methyl-6-oxopiperidine-3-carbonitrile, can be envisaged through several synthetic strategies. The most probable among these involves an intramolecular cyclization of a linear precursor.

A plausible and well-established method for the synthesis of α-cyanoketones is the Thorpe-Ziegler reaction. This reaction involves the intramolecular cyclization of a dinitrile, which, after hydrolysis, yields a cyclic α-cyanoketone. The key synthetic step would be the base-catalyzed intramolecular cyclization of a precursor such as 4-cyano-4-methylheptanedinitrile.

The proposed precursor could be synthesized via a Michael addition of a suitable nitrile to an α,β-unsaturated nitrile, followed by the introduction of a methyl group at the α-position to the newly formed nitrile.

Table 1: Proposed Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Key Reaction for Cyclization |

|---|---|---|

| 4-cyano-4-methylheptanedinitrile | NC-CH₂-CH₂-C(CH₃)(CN)-CH₂-CH₂-CN | Thorpe-Ziegler Cyclization |

This table presents hypothetical precursors for the synthesis of this compound and the key reaction step for the formation of the piperidinone ring.

Thorpe-Ziegler Reaction Mechanism:

The intramolecular Thorpe-Ziegler reaction of 4-cyano-4-methylheptanedinitrile would proceed through the following steps:

Deprotonation: A strong base, such as sodium ethoxide or sodium hydride, would deprotonate the α-carbon to one of the nitrile groups, forming a carbanion.

Intramolecular Nucleophilic Attack: The newly formed carbanion would then act as a nucleophile, attacking the carbon atom of the other nitrile group within the same molecule. This results in the formation of a cyclic imine intermediate.

Tautomerization: The cyclic imine would then tautomerize to a more stable enamine.

Hydrolysis: Subsequent acidic workup would hydrolyze the enamine to yield the final product, this compound.

Reductive Cyclization Mechanism:

An alternative mechanistic hypothesis involves the reductive cyclization of a precursor like ethyl 5-cyano-5-methyl-6-nitrohexanoate.

Reduction of the Nitro Group: The nitro group would be reduced to an amine, typically using a reducing agent like hydrogen gas with a palladium catalyst or zinc in acetic acid.

Intramolecular Cyclization: The newly formed amino group would then undergo an intramolecular nucleophilic attack on the ester carbonyl carbon, leading to the formation of the six-membered lactam ring.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful tool to investigate the structural and electronic properties of molecules, as well as to probe reaction mechanisms and predict reactivity.

Density Functional Theory (DFT) calculations could be employed to investigate the molecular properties of this compound. These calculations can provide valuable information about:

Optimized Geometry: Determination of the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap can indicate the chemical stability of the compound.

Spectroscopic Properties: Prediction of vibrational frequencies (IR spectroscopy) and NMR chemical shifts, which can aid in the experimental characterization of the molecule.

Table 2: Hypothetical DFT Calculation Results for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |

This table presents hypothetical values from DFT calculations for this compound, providing insights into its electronic properties.

The piperidine (B6355638) ring can exist in various conformations, with the chair conformation being the most stable. For this compound, the substituents (methyl and cyano groups) on the C3 carbon can adopt either an axial or equatorial position.

A detailed conformational analysis using computational methods would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the bonds within the molecule to identify all possible low-energy conformations.

Calculation of Relative Energies: Determining the relative stability of the different conformers (e.g., chair with axial methyl vs. equatorial methyl). The energy difference between these conformers would provide insight into the conformational preferences of the molecule.

It is expected that the chair conformation with the methyl group in the equatorial position would be the most stable due to the minimization of steric hindrance.

Molecular dynamics (MD) simulations could be utilized to study the dynamic behavior of the reactive intermediates proposed in the mechanistic hypotheses. For instance, in the Thorpe-Ziegler reaction, MD simulations could be used to:

Simulate the Intramolecular Cyclization Step: By modeling the carbanion intermediate in a solvent box, one could observe the dynamics of the cyclization process and calculate the free energy barrier for this key step.

Investigate Solvent Effects: The influence of different solvents on the stability of the intermediates and the reaction pathway could be explored.

These simulations would provide a more dynamic and realistic picture of the reaction mechanism, complementing the static information obtained from DFT calculations.

Prediction of Reaction Pathways and Transition States

Due to a lack of specific experimental studies on the reaction mechanisms for the formation of this compound, theoretical and computational chemistry approaches offer a viable path to predict potential reaction pathways and elucidate the structures of associated transition states. The synthesis of the 6-oxopiperidine ring system can be hypothetically achieved through several synthetic routes, with intramolecular cyclization reactions being the most probable. One such common method for the formation of cyclic β-keto esters (or, in this case, a β-keto nitrile) is the Dieckmann condensation. purechemistry.orgsynarchive.comwikipedia.org

A plausible precursor for the synthesis of this compound via a Dieckmann-type condensation would be a linear diester-nitrile or a related activated derivative. The reaction would proceed via an intramolecular cyclization facilitated by a strong base. The mechanism involves the deprotonation of a carbon alpha to one of the carbonyl or nitrile groups to form an enolate, which then acts as a nucleophile, attacking the other electrophilic carbonyl group to form the six-membered ring. chemistrysteps.com

Computational methods, particularly Density Functional Theory (DFT), can be employed to model this proposed reaction pathway. By calculating the potential energy surface, researchers can identify the minimum energy pathway for the reaction. This involves locating the transition state structures, which represent the highest energy point along the reaction coordinate. The geometry and energy of these transition states provide crucial insights into the reaction kinetics and the feasibility of the proposed pathway.

For the intramolecular cyclization leading to this compound, theoretical investigations would focus on:

Conformational analysis of the acyclic precursor: To identify the lowest energy conformer that is pre-organized for cyclization.

Identification of the transition state for the C-C bond formation: This is the key ring-forming step. The geometry of this transition state would reveal the preferred stereochemical outcome.

Calculation of the activation energy barrier: This provides a quantitative measure of the reaction rate.

Investigation of the role of the base and solvent: Computational models can include explicit solvent molecules and the base to understand their influence on the reaction mechanism and energetics.

The following table illustrates the type of data that would be generated from such a computational study. The values presented are hypothetical and serve to demonstrate the insights that can be gained.

| Reaction Step | Precursor Conformer Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | 0.0 | +25.3 | +25.3 |

| Proton Transfer | -15.2 | -10.8 | +4.4 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While no specific QSAR studies on derivatives of this compound have been reported, the general methodology can be described and hypothetically applied.

A QSAR study on derivatives of this compound would involve the following steps:

Data Set Selection: A series of derivatives would be synthesized with systematic variations in their chemical structure. For example, substituents could be varied at the methyl group, the piperidine nitrogen, or by replacing the nitrile group with other electron-withdrawing groups. The biological activity of these compounds against a specific target would be determined experimentally.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices, which describe the branching and arrangement of atoms.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

The resulting QSAR model can be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. The model also provides insights into the structural features that are important for biological activity.

Below is a hypothetical QSAR data table for a series of this compound derivatives. The data is for illustrative purposes only.

| Compound | LogP | Molecular Volume (ų) | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| Derivative 1 | 1.25 | 150.3 | 3.5 | 10.2 |

| Derivative 2 | 1.50 | 165.8 | 4.1 | 8.5 |

| Derivative 3 | 0.98 | 145.2 | 3.2 | 12.1 |

| Derivative 4 | 2.10 | 180.1 | 4.8 | 5.3 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Analytical and Characterization Methodologies

Spectroscopic Methods for Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By interacting with molecules, electromagnetic radiation can induce transitions between energy levels, and the resulting spectra provide detailed information about the chemical environment of atoms and the nature of the bonds connecting them.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to generate a detailed map of the molecular structure.

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for the initial confirmation of the primary structure of 3-Methyl-6-oxopiperidine-3-carbonitrile.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. For this compound, the expected signals would correspond to the N-H proton of the lactam, the three methylene (B1212753) groups (CH₂) of the piperidine (B6355638) ring, and the methyl (CH₃) group. The protons on the methylene groups adjacent to the carbonyl (C5) and the nitrogen (C2) are expected to be shifted downfield due to the deshielding effects of these heteroatoms. The methyl group, being attached to a quaternary carbon, would appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are anticipated: one for the carbonyl carbon (C=O), one for the nitrile carbon (C≡N), one for the quaternary carbon at position 3, three for the methylene carbons of the ring, and one for the methyl carbon. The carbonyl carbon signal is characteristically found far downfield (170-175 ppm), while the nitrile carbon appears in the 115-125 ppm range.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH | 6.0 - 7.5 | broad singlet |

| C5-H ₂ | 2.40 - 2.60 | multiplet |

| C2-H ₂ | 3.20 - 3.40 | multiplet |

| C4-H ₂ | 1.90 - 2.10 | multiplet |

| C3-CH ₃ | 1.50 - 1.60 | singlet |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 6 (C=O) | 172 - 175 |

| C ≡N | 118 - 122 |

| C 3 (quaternary) | 38 - 42 |

| C 2 | 45 - 50 |

| C 5 | 30 - 35 |

| C 4 | 25 - 30 |

| C 3-C H₃ | 22 - 26 |

While 1D NMR provides primary data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the C4-H₂ and C5-H₂ groups. It would also help to distinguish the different methylene groups within the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals for the protonated carbons (C2, C4, C5, and the methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton, especially around quaternary centers. Key expected correlations would include the signal from the methyl protons to the quaternary C3, the nitrile carbon, and the C4 carbon. Protons on C2 and C5 would show correlations to the carbonyl carbon (C6), confirming the lactam structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is vital for determining the stereochemistry and preferred conformation of the molecule, for instance, by showing correlations between the methyl group and specific axial or equatorial protons on the piperidine ring.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and absorption of IR radiation at these frequencies indicates their presence. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups. The presence of a sharp, intense peak around 2260-2210 cm⁻¹ is a clear indicator of the nitrile (C≡N) group. spectroscopyonline.comlibretexts.org The carbonyl (C=O) stretching vibration of the six-membered lactam ring typically appears as a strong band in the region of 1680-1640 cm⁻¹. udel.edu Additionally, the N-H stretching of the amide is expected to produce a band in the 3400–3250 cm⁻¹ region. orgchemboulder.com

Predicted Characteristic IR Absorption Bands

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3400 - 3250 | Medium |

| Alkane C-H | Stretch | 3000 - 2850 | Medium |

| Nitrile C≡N | Stretch | 2260 - 2210 | Strong, Sharp |

| Lactam C=O | Stretch | 1680 - 1640 | Strong |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS can measure the mass of a molecule with very high accuracy (typically within 5 parts per million, ppm). nih.gov This precision allows for the calculation of a unique elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₇H₁₀N₂O by matching the experimentally measured exact mass with the theoretically calculated mass.

HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

| C₇H₁₀N₂O | [M+H]⁺ | 139.0866 |

| C₇H₁₀N₂O | [M+Na]⁺ | 161.0685 |

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar, thermally labile molecules like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), often with a small amount of an acid like formic acid to promote protonation. The resulting solution is then introduced into the mass spectrometer, where it is ionized to form gaseous ions.

For this compound, the expected molecular ion would be the protonated molecule [M+H]⁺. Given the molecular formula C₇H₁₀N₂O, the monoisotopic mass is 138.0793 g/mol . Therefore, the protonated molecule [M+H]⁺ would have an m/z (mass-to-charge ratio) of approximately 139.0871. High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, which is invaluable for confirming the elemental composition of the molecule.

In addition to the protonated molecule, other adducts may be observed depending on the solvent and any additives used. For instance, sodium [M+Na]⁺ or potassium [M+K]⁺ adducts might be detected, which would have m/z values of approximately 161.0692 and 177.0432, respectively. Fragmentation of the molecular ion can also occur, providing further structural information.

Table 1: Expected ESI-MS Data for this compound

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₁N₂O⁺ | 139.0871 |

| [M+Na]⁺ | C₇H₁₀N₂ONa⁺ | 161.0692 |

| [M+K]⁺ | C₇H₁₀N₂OK⁺ | 177.0432 |

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analytical determination of purity and the preparative separation of this compound. Due to the presence of a polar lactam ring and a nitrile group, reversed-phase HPLC is a commonly employed method.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, and may be buffered or contain additives like trifluoroacetic acid (TFA) to improve peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For preparative separations, the conditions developed at the analytical scale can be scaled up to isolate larger quantities of the compound. The use of a chiral stationary phase can also be employed to separate enantiomers if the compound is racemic.

Table 2: Exemplary HPLC Method for this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility due to its polar nature and potential for hydrogen bonding, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for its analysis after conversion to a more volatile derivative. Derivatization is a common strategy to increase the volatility and thermal stability of polar compounds for GC analysis.

A common derivatization technique is silylation, where active hydrogens, such as the one on the lactam nitrogen, are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis. The resulting mass spectrum of the derivative can provide valuable structural information and can be used for quantification.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is frequently used to monitor the progress of chemical reactions, such as the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, the disappearance of reactants and the appearance of the product can be visualized.

The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a relatively nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the product.

Table 3: Typical TLC System for Monitoring Reactions of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) or staining with potassium permanganate |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation.

Single Crystal X-ray Diffraction Studies

To perform a single crystal X-ray diffraction study, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays is collected and analyzed to determine the arrangement of atoms within the crystal lattice.

The resulting electron density map provides the precise coordinates of each atom in the molecule, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, single crystal X-ray diffraction can be used to determine the absolute configuration of the stereocenter at the C3 position, provided that a suitable heavy atom is present in the crystal structure or by using anomalous dispersion effects. The analysis also reveals the conformation of the six-membered piperidine ring, which can exist in various forms such as a chair or boat conformation. This detailed structural information is invaluable for understanding the molecule's properties and its interactions with other molecules.

Analysis of Crystal Packing and Intermolecular Interactions

The three-dimensional architecture of a crystalline solid is dictated by the intricate network of intermolecular interactions that govern how individual molecules arrange themselves into a stable, repeating lattice. While specific single-crystal X-ray diffraction data for this compound is not publicly available, a detailed analysis of its molecular structure allows for a robust theoretical consideration of the forces likely to direct its crystal packing. The primary intermolecular interactions expected to play a crucial role are hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces.

The molecular structure of this compound contains key functional groups that are prime candidates for forming strong intermolecular connections. The lactam moiety, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, is anticipated to be the principal driver of the supramolecular assembly. It is highly probable that the N-H group of one molecule will engage in a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This type of interaction is a common and dominant feature in the crystal structures of related piperidine derivatives. Such hydrogen bonds can lead to the formation of well-defined one-dimensional chains or two-dimensional sheets within the crystal lattice.

The nitrile group (-C≡N) introduces a significant dipole moment into the molecule, which will further influence the crystal packing through dipole-dipole interactions. The electron-rich nitrogen atom of the nitrile can also act as a weak hydrogen bond acceptor, potentially interacting with weaker C-H donors from adjacent molecules.

Based on the analysis of related piperidine structures, it is plausible that this compound will crystallize in a centrosymmetric space group, which is common for chiral molecules that crystallize as a racemic mixture. The interplay of the strong N-H···O=C hydrogen bonds, nitrile dipole interactions, and dispersive forces will ultimately determine the specific packing motif, influencing physical properties such as melting point, solubility, and stability.

A comprehensive understanding of the crystal packing would ultimately require experimental determination through single-crystal X-ray diffraction. Such an analysis would provide precise details on bond lengths, bond angles, and the specific geometry of the intermolecular interactions, confirming the theoretical considerations outlined here.

| Interaction Type | Donor | Acceptor | Potential Geometry |

| Hydrogen Bonding | N-H (lactam) | O=C (lactam) | Linear or near-linear |

| Dipole-Dipole | -C≡N | -C≡N | Antiparallel or offset |

| Weak Hydrogen Bonding | C-H | N≡C- | Variable |

| van der Waals | Alkyl backbone | Alkyl backbone | Non-directional |

In-Depth Analysis of this compound: Biological Activities and Molecular Interactions

Currently, there is a notable absence of publicly available scientific literature detailing the specific biological activities and molecular interactions of the chemical compound this compound. Extensive searches of academic databases and scientific journals have not yielded any specific studies on its enzyme inhibition, receptor binding affinity, or cellular mechanisms.